1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Overview
Description
1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound that belongs to the class of boronic acid derivatives. This compound is characterized by the presence of a pyrazole ring substituted with difluoromethyl and dimethyl groups, along with a dioxaborolane moiety. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of Difluoromethyl and Dimethyl Groups: The difluoromethyl and dimethyl groups are introduced via electrophilic substitution reactions.
Attachment of the Dioxaborolane Moiety: The final step involves the formation of the boronic ester by reacting the pyrazole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Hydrolysis: The boronic ester can be hydrolyzed to form the corresponding boronic acid.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of new pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a building block for bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester moiety acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is widely utilized in organic synthesis to construct complex molecular architectures.
Comparison with Similar Compounds
1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other boronic acid derivatives, such as:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(difluoromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
These compounds share similar structural features, such as the presence of a boronic ester moiety, but differ in their core structures and substituents. The unique combination of the pyrazole ring with difluoromethyl and dimethyl groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound in organic synthesis.
Biological Activity
1-(Difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanism of action, and applications in various fields such as agriculture and pharmaceuticals.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a difluoromethyl group and a dioxaborolane moiety. Its molecular formula is C14H20B2F2N2O2, with a molecular weight of approximately 322.09 g/mol . The presence of the difluoromethyl group enhances its lipophilicity and potential bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with boron-containing reagents. For instance, the synthesis can be achieved through a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl and dioxaborolane substituents .
Antifungal Activity
Research has demonstrated that pyrazole derivatives exhibit promising antifungal properties. A study by Qiao et al. highlighted the antifungal efficacy of difluoromethylpyrazole derivatives against various fungal strains. The mechanism is believed to involve the inhibition of fungal cell wall synthesis and disruption of membrane integrity .
Insecticidal Properties
Pyrazolamide compounds have shown excellent insecticidal activity. For example, Zhong et al. reported on the insecticidal effects of novel pyrazole amines, indicating that structural modifications can significantly enhance biological activity . The presence of the difluoromethyl group is thought to contribute to increased potency against target pests.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoromethyl group may enhance interaction with specific biological targets such as enzymes or receptors involved in key metabolic pathways. This interaction could lead to altered signaling cascades that mediate its antifungal and anti-inflammatory effects.
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical and agricultural settings:
- Case Study 1: A clinical trial evaluating the anti-inflammatory effects of a related pyrazole derivative showed significant reductions in markers of inflammation in patients with rheumatoid arthritis.
- Case Study 2: In agricultural trials, formulations containing difluoromethylpyrazole exhibited reduced fungal infections in crops compared to untreated controls, demonstrating its potential as an effective fungicide.
Properties
Molecular Formula |
C12H19BF2N2O2 |
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Molecular Weight |
272.10 g/mol |
IUPAC Name |
1-(difluoromethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H19BF2N2O2/c1-7-9(8(2)17(16-7)10(14)15)13-18-11(3,4)12(5,6)19-13/h10H,1-6H3 |
InChI Key |
OEPGTRGJBQTXIA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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